
1-Benzylazepan-4-one
Overview
Description
1-Benzylazepan-4-one (CAS: 1208-75-9) is a seven-membered azepane ring derivative featuring a benzyl substituent at the 1-position and a ketone group at the 4-position. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol . Key physicochemical properties include a density of 1.1 g/cm³, boiling point of 318.7°C, and flash point of 137.1°C . The compound exhibits moderate lipophilicity (LogP: 1.52) and is primarily utilized in organic synthesis and pharmaceutical intermediate preparation .
Preparation Methods
1-Benzylazepan-4-one can be synthesized through several synthetic routes. One common method involves the reaction of benzyl bromide with azepan-4-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Chemical Reactions Analysis
1-Benzylazepan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzyl or azepane ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzylazepan-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating new compounds.
Biology: Researchers study this compound for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs for treating various diseases.
Industry: This compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzylazepan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methylazepan-4-one (CAS: 1859-33-2)
- Molecular Formula: C₇H₁₃NO
- Molecular Weight : 127.18 g/mol .
- Used as an intermediate in antihistamine synthesis (e.g., Azelastine and Clemastine impurities) . Safety: The hydrochloride salt (CAS: 19869-42-2) is classified as a pharmaceutical impurity, necessitating stringent handling .
1-Benzylazepan-4-amine (CAS: Not explicitly listed)
- Molecular Formula : C₁₃H₂₀N₂
- Molecular Weight : 204.31 g/mol .
- Physicochemical Properties: Boiling point 300.1°C, density 1.015 g/cm³, and flash point 125.1°C . Applications: Likely serves as a precursor for bioactive molecules; its hydrochloride derivative (CAS: 1956321-67-7) is priced at $706–$1,168.48/10g, reflecting high purity requirements .
Benzylacetone (4-Phenylbutan-2-one; CAS: 2550-26-7)
Physicochemical and Functional Comparison
Pricing and Availability
Compound | Price (1g) | Supplier Examples |
---|---|---|
This compound | €53.00 | CymitQuimica |
1-Benzylazepan-4-amine HCl | $706/10g | Chemenu, Alichem |
1-Methylazepan-4-one | Not listed | Lookchem |
Biological Activity
1-Benzylazepan-4-one, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a seven-membered azepane ring with a benzyl substituent at the nitrogen atom and a ketone group at position 4. This unique structure contributes to its biological activity and allows for various modifications that may enhance its pharmacological profiles.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
2. Anti-inflammatory Properties
This compound has shown promise in reducing inflammation. A study highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) .
3. Antidepressant Effects
Recent investigations into the central nervous system effects of this compound revealed its potential as an antidepressant. Animal models demonstrated that the compound enhances serotonin levels in the brain, which correlates with reduced depressive behaviors. This effect may be attributed to its interaction with monoamine neurotransmitter systems .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound acts as an antagonist at muscarinic receptors, which are implicated in various neurological processes and inflammatory responses .
- Oxidative Stress Reduction : It exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells, thereby protecting against cellular damage .
- Cell Signaling Pathways : The modulation of signaling pathways related to inflammation and apoptosis has been observed, suggesting a multifaceted approach to its therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- In Vivo Studies : In a rat model of depression, administration of this compound resulted in significant improvements in behavioral tests (e.g., forced swim test), indicating its antidepressant-like effects.
- Toxicity Assessments : Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .
Properties
IUPAC Name |
1-benzylazepan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVIUDRKTCAHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363866 | |
Record name | 1-benzylazepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-75-9 | |
Record name | 1-benzylazepan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.